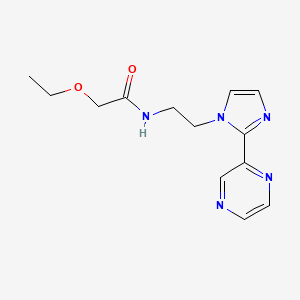
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound known for its potential in medicinal and chemical applications. With its unique molecular structure, it offers various functionalities that make it a valuable subject for research in multiple scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. Starting with readily available reagents like pyridine, pyrazole, and furan-2-carboxylic acid, the process includes steps such as coupling reactions, amide bond formation, and possibly catalytic hydrogenation. Each step requires specific conditions like controlled temperature, solvent choice, and precise timing to ensure high yield and purity of the final product.
Industrial Production Methods:
In an industrial context, optimizing the synthesis involves large-scale reactions with high throughput. Continuous flow chemistry and automated synthesisers can significantly enhance the efficiency of production, maintaining consistency and reducing costs. Reagents are often sourced in bulk, and reaction conditions are meticulously monitored using advanced analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions:
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions such as:
Oxidation and reduction, affecting the pyrazole and pyridine rings.
Substitution reactions on the aromatic systems.
Hydrolysis or enzymatic breakdown of the carboxamide group.
Common Reagents and Conditions:
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions might vary from room temperature to elevated temperatures, under inert atmosphere or specific pH conditions.
Major Products Formed:
Depending on the type of reaction, major products can include oxidized or reduced derivatives, substituted variants, or decomposed fragments if hydrolyzed.
Aplicaciones Científicas De Investigación
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is employed in:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: : Utilized in developing advanced materials or as a precursor for various chemical products.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that recognize its functional groups.
Pathways Involved: : Could involve inhibition of enzymatic activity, modulation of receptor signaling, or binding to specific DNA sequences.
Comparación Con Compuestos Similares
N-(2-(3-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide
Highlighting Uniqueness:
What sets N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide apart is its specific arrangement of the pyridine, pyrazole, and furan moieties. This arrangement confers unique physicochemical properties and biological activities that are distinct from other similar compounds.
There you have it, an article packed with details. Anything else to dive deeper into?
Propiedades
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBATZMAOLYBPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide](/img/structure/B2968065.png)



![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)

![4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B2968073.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2968074.png)
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)


